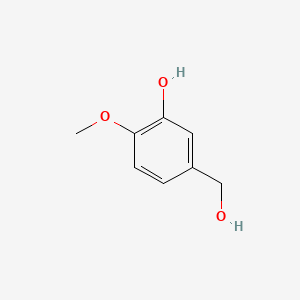

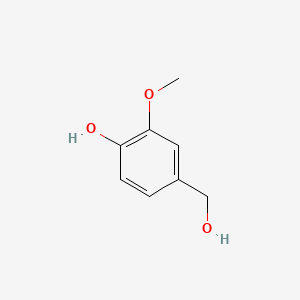

3-Hydroxy-4-methoxybenzyl alcohol

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKRHBLAJFYZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195949 | |

| Record name | 3-Hydroxy-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-06-6 | |

| Record name | Isovanillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4383-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4383-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-Hydroxy-4-methoxybenzyl alcohol (also known as isovanillyl alcohol). The document details its chemical and physical characteristics, spectroscopic data, synthesis and reactions, and biological activities. Special emphasis is placed on its role as a metabolite of vanillic acid and its inhibitory effects on aldehyde oxidase and cellular dehydrogenases. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental insights and structured data presentation.

Chemical and Physical Properties

This compound is a substituted benzyl alcohol with the chemical formula C₈H₁₀O₃.[1][2] It is a solid at room temperature and presents as a metabolite of vanillic acid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-(hydroxymethyl)-2-methoxyphenol | [2] |

| Synonyms | Isovanillyl alcohol, 4-Methoxy-3-hydroxy benzyl alcohol | [2][3] |

| CAS Number | 4383-06-6 | [2][4] |

| Molecular Formula | C₈H₁₀O₃ | [1][2][4] |

| Molecular Weight | 154.16 g/mol | [1][2] |

| Melting Point | 135-137 °C | [3] |

| Appearance | Solid | [3] |

| SMILES | COc1ccc(CO)cc1O | [1] |

| InChI | 1S/C8H10O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,9-10H,5H2,1H3 | [2] |

| InChIKey | WHKRHBLAJFYZKF-UHFFFAOYSA-N | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, detailed assignments pending further literature review. | [2] |

| ¹³C NMR | Spectra available, detailed assignments pending further literature review. | [2][5] |

| FTIR | Spectra available, key stretches expected for O-H, C-H (aromatic and aliphatic), C-O, and C=C bonds. | [2][4] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. Fragmentation patterns can differentiate it from its isomers. | [2][6][7] |

Synthesis and Reactions

Synthesis from Isovanillin

A common laboratory-scale synthesis of this compound involves the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Experimental Protocol: Reduction of Isovanillin

-

Dissolution: Dissolve isovanillin in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to isovanillin should be sufficient to ensure complete reduction (typically 1.5 to 2 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material (isovanillin) is consumed.

-

Quenching and Extraction: Carefully add a saturated solution of sodium chloride to quench the excess NaBH₄. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Oxidation Reaction

This compound can be oxidized to prepare other compounds of interest. For instance, it is used in the preparation of 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione through oxidation with Fremy's salt.[3]

Biological Activity and Pathways

This compound is recognized as a metabolite of vanillic acid and exhibits inhibitory activity against certain enzymes.[1]

Vanillic Acid Metabolic Pathway

Vanillic acid can be metabolized through various pathways in different organisms. One such pathway involves the reduction of vanillic acid to vanillin, which can then be further reduced to vanillyl alcohol. In some pathways, vanillic acid can be converted to this compound.

Caption: Simplified metabolic pathways of vanillic acid.

Enzyme Inhibition

This compound has been shown to inhibit the activity of aldehyde oxidase and cellular dehydrogenases.[1]

Aldehyde Oxidase Inhibition: Aldehyde oxidases are molybdo-flavoenzymes that catalyze the oxidation of aldehydes and various N-heterocyclic compounds.[8][9] The inhibition of this enzyme can have significant implications in drug metabolism.

Experimental Protocol: Aldehyde Oxidase Inhibition Assay

A typical in vitro assay to determine the inhibitory potential of a compound against aldehyde oxidase involves the following steps:

-

Preparation of Reagents: Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing the aldehyde oxidase enzyme source (e.g., human liver cytosol), a probe substrate (e.g., phthalazine), and the test inhibitor (this compound) at various concentrations.[10]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination and Analysis: After a specific time, terminate the reaction (e.g., by adding a strong acid). Analyze the formation of the metabolite from the probe substrate using a suitable analytical method, such as LC-MS/MS.[11]

-

Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Caption: Workflow for an aldehyde oxidase inhibition assay.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis from readily available starting materials and its role as a metabolite and enzyme inhibitor make it a subject of interest for researchers in medicinal chemistry and drug metabolism. This guide provides a foundational understanding of its core properties, offering a starting point for further investigation and application in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-羟基-4-甲氧基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound(4383-06-6) 13C NMR [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 10. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to Isovanillyl Alcohol: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol), a structural isomer of the more commonly known vanillyl alcohol, is a phenolic compound with emerging interest in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, CAS registry number, and key physicochemical properties. Detailed experimental protocols for its synthesis and purification are presented, alongside methodologies for evaluating its biological activities. Notably, this guide explores the neuroprotective and anti-inflammatory potential of isovanillyl alcohol, highlighting its modulatory effects on key signaling pathways relevant to drug development.

Chemical Identity and Properties

Isovanillyl alcohol is a benzenediol derivative with a chemical formula of C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .

Chemical Structure:

CAS Number: 4383-06-6

The structural arrangement of the hydroxyl and methoxy groups on the benzene ring distinguishes isovanillyl alcohol from its isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). This seemingly minor difference can have significant implications for its biological activity and metabolic fate.

Table 1: Physicochemical Properties of Isovanillyl Alcohol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 136 °C | [1] |

| Solubility | Soluble in water, ethanol, and ether |

Synthesis and Purification

The primary synthetic route to isovanillyl alcohol involves the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The following protocol is a standard laboratory procedure for this transformation.

Experimental Protocol: Synthesis of Isovanillyl Alcohol from Isovanillin

Materials:

-

Isovanillin

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve isovanillin in methanol with stirring.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions to the cooled solution. The molar ratio of isovanillin to sodium borohydride should be approximately 1:1.

-

Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cautiously add 1 M HCl dropwise to the reaction mixture to neutralize the excess sodium borohydride and adjust the pH to ~7.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude isovanillyl alcohol.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude isovanillyl alcohol

-

Toluene or a mixture of ethyl acetate and hexane

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the crude isovanillyl alcohol in a minimal amount of hot toluene or an ethyl acetate/hexane mixture in an Erlenmeyer flask.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Biological Activities and Experimental Protocols

Isovanillyl alcohol and its isomer, vanillyl alcohol, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4] The experimental protocols outlined below are commonly used to assess these properties.

Antioxidant Activity

The antioxidant capacity of isovanillyl alcohol can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of isovanillyl alcohol in methanol.

-

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

In a 96-well plate, add different concentrations of the isovanillyl alcohol solution.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of the isovanillyl alcohol solution to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well and incubate for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory and neuroprotective properties of isovanillyl alcohol are often investigated through its ability to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. While direct evidence for isovanillyl alcohol's interaction with these pathways is still emerging, the activity of its close isomer, vanillyl alcohol, provides a strong rationale for investigation.[2][4][5]

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[6][7][8][9][10] Its activation leads to the transcription of pro-inflammatory genes.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[11][12][13][14] The ERK pathway, a key branch of the MAPK family, is particularly important for cell survival.

Conclusion

Isovanillyl alcohol presents a compelling profile for further investigation in the realms of drug discovery and development. Its straightforward synthesis, coupled with its potential antioxidant, anti-inflammatory, and neuroprotective properties, makes it an attractive molecule for medicinal chemists and pharmacologists. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of isovanillyl alcohol and its derivatives. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological activities, particularly its interactions with key signaling pathways, to pave the way for its potential clinical applications.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-kB pathway overview | Abcam [abcam.com]

- 9. NF-kB Signaling Pathway - Elabscience [elabscience.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. assaygenie.com [assaygenie.com]

The Enigmatic Presence of 3-Hydroxy-4-methoxybenzyl Alcohol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzyl alcohol, a phenolic compound with the chemical formula C₈H₁₀O₃, has been noted for its potential biological activities, including its role as a metabolite of vanillic acid and an inhibitor of aldehyde oxidase. Despite its intriguing biochemical properties, its natural occurrence is not extensively documented, presenting a challenge and an opportunity for natural product researchers. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its biochemical context, and relevant experimental data.

Natural Occurrence

While direct evidence is limited, the presence of related phenolic compounds in the Cucurbita genus is well-documented. Studies on various Cucurbita species, including C. pepo, have identified a range of phenolic acids and their derivatives, which suggests a metabolic capacity for producing diverse phenolic structures.[3][4][5][6]

Biochemical Significance and Metabolic Pathways

This compound is recognized as a metabolite of vanillic acid. The metabolism of vanillic acid is a key pathway in the degradation of lignin and other aromatic compounds by various microorganisms. This pathway is also relevant in the context of food science and biotechnology for the production of natural vanillin.

The metabolic fate of vanillic acid can proceed through several routes, including reduction and decarboxylation. One major pathway involves the reduction of vanillic acid to vanillin, which is then further reduced to vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Another pathway involves the oxidative decarboxylation of vanillic acid to methoxyhydroquinone.

This compound has been shown to inhibit the activity of aldehyde oxidase, an enzyme responsible for the oxidation of aldehydes to carboxylic acids. Aldehyde oxidases are a group of complex molybdo-flavoenzymes that play a significant role in the metabolism of a wide range of xenobiotics and endogenous compounds.

Below is a diagram illustrating the metabolic context of this compound in relation to vanillic acid metabolism and its inhibitory action on aldehyde oxidase.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. eajournals.org [eajournals.org]

- 6. The Influence of Ripeness on the Phenolic Content, Antioxidant and Antimicrobial Activities of Pumpkins (Cucurbita moschata Duchesne) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isovanillyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol), a key organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for isovanillyl alcohol is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for isovanillyl alcohol are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Isovanillyl Alcohol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific ¹H NMR chemical shifts and coupling constants were not explicitly available in the provided search results. The data would typically be obtained from a spectral database or experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data for Isovanillyl Alcohol [1][2][3]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-OH (aromatic) |

| Data not available in search results | C-OCH₃ (aromatic) |

| Data not available in search results | C-CH₂OH (aromatic) |

| Data not available in search results | Aromatic CH |

| Data not available in search results | Aromatic CH |

| Data not available in search results | Aromatic CH |

| Data not available in search results | -CH₂OH |

| Data not available in search results | -OCH₃ |

Note: While the availability of ¹³C NMR data is confirmed[1][2][3], the specific peak assignments were not detailed in the search snippets. These values would be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for isovanillyl alcohol are presented below.

Table 3: IR Spectroscopic Data for Isovanillyl Alcohol [1][4][5]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 (broad) | O-H (Alcohol & Phenol) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 3000-2850 | C-H (Alkyl) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1260-1050 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Isovanillyl Alcohol [1][6]

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ |

| 139 | [M - CH₃]⁺ |

| 125 | [M - CH₂OH]⁺ |

| 109 | Fragment |

| 77 | Phenyl fragment |

Note: The fragmentation pattern is predicted based on the structure of isovanillyl alcohol and common fragmentation pathways for benzyl alcohols.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of isovanillyl alcohol.

Materials:

-

Isovanillyl alcohol sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of isovanillyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 30° pulse and an acquisition time of around 4 seconds for compounds up to approximately 350 Daltons.[7]

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of isovanillyl alcohol to identify its functional groups.

Materials:

-

Isovanillyl alcohol sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: With the ATR crystal clean and unobstructed, perform a background scan to account for atmospheric absorbances.

-

Sample Application: Place a small amount of the solid isovanillyl alcohol sample onto the ATR crystal using a clean spatula.

-

Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the sample scan.

-

Data Processing: The resulting interferogram is converted to an IR spectrum via Fourier transform.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isovanillyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Isovanillyl alcohol sample

-

Volatile solvent (e.g., methanol, dichloromethane)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of isovanillyl alcohol in a volatile solvent.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase.

-

-

MS Analysis:

-

As the isovanillyl alcohol elutes from the GC column, it enters the MS detector.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment ion, which can be used to deduce the structure of the molecule.

Synthetic Pathway Visualization

Isovanillyl alcohol can be synthesized via the reduction of isovanillin. This common synthetic transformation in organic chemistry provides a reliable route to the desired alcohol.

Caption: Workflow for the synthesis of isovanillyl alcohol from isovanillin.

References

- 1. This compound | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(4383-06-6) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. (Solved) - Interpret IR spectrum of obtained vanillyl alcohol, and explain... (1 Answer) | Transtutors [transtutors.com]

- 6. This compound [webbook.nist.gov]

- 7. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzyl Alcohol: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Hydroxy-4-methoxybenzyl alcohol, also known as isovanillyl alcohol. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of chemical processes.

Core Physical and Chemical Properties

This compound is a methoxyphenol, an organic compound containing a methoxy group attached to the benzene ring of a phenol moiety.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(hydroxymethyl)-2-methoxyphenol | [2] |

| Synonyms | Isovanillyl alcohol, 3-Hydroxy-4-methoxybenzenemethanol | [3] |

| CAS Number | 4383-06-6 | [2] |

| Molecular Formula | C₈H₁₀O₃ | [2] |

| Molecular Weight | 154.16 g/mol | [2][4] |

| Melting Point | 135-137 °C | [5] |

| Boiling Point | 315.8 ± 27.0 °C (Predicted) | |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.75 ± 0.10 (Predicted) | |

| Solubility | Soluble in Methanol | |

| Appearance | White to Almost white powder to crystal |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of isovanillin. The following protocol is based on established chemical reactions.

Experimental Protocol: Reduction of Isovanillin

Materials:

-

Isovanillin (starting material)

-

Sodium borohydride (NaBH₄)

-

Ethanol (solvent)

-

Saturated Sodium Chloride (NaCl) solution

-

Ethyl acetate (extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plate and chamber

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isovanillin (0.2 mmol; 0.03 g) in ethanol (1 mL).

-

Reduction: To the solution, add sodium borohydride (0.2 mmol; 0.01 g).

-

Reaction Monitoring: Stir the mixture at room temperature for 30 minutes. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 10 mL of saturated NaCl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Evaporation: Combine the organic phases and dry over anhydrous MgSO₄. Filter the solution and evaporate the solvent to yield this compound. The reported yield for this procedure is approximately 90%.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Detailed experimental protocols for acquiring spectroscopic data are instrument-dependent. However, general procedures for obtaining NMR and IR spectra are provided below.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

General Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

General Procedure (KBr Pellet):

-

Sample Preparation: Grind a small amount of the sample with spectroscopic grade potassium bromide (KBr) to a fine powder.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Chemical Reactions

This compound can undergo oxidation to form 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione using Fremy's salt.[5]

Caption: Oxidation of this compound.

Biological Activity and Potential Applications

This compound is a metabolite of vanillic acid and has been shown to inhibit the activity of aldehyde oxidase.[4] Aldehyde oxidase is an enzyme involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds. Inhibition of this enzyme can have significant implications in drug development, as it can affect the pharmacokinetics and efficacy of therapeutic agents.

Aldehyde Oxidase Inhibition

The precise signaling pathway of aldehyde oxidase inhibition by this compound is not extensively detailed in the available literature. However, a generalized mechanism of enzyme inhibition can be illustrated. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.

References

- 1. This compound(4383-06-6) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bioactivity of Methoxy-Substituted Hydroxybenzyl Alcohols: A Technical Guide

An In-depth Examination of 3-Hydroxy-4-methoxybenzyl Alcohol and the Potent Bioactivities of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of phenolic compounds is paramount. This technical guide delves into the bioactivity of this compound and provides a comprehensive overview of the extensively researched, structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA). While both are methoxy-substituted hydroxybenzyl alcohols, the available scientific literature reveals a significant disparity in the depth of research, with DHMBA emerging as a compound of considerable therapeutic interest.

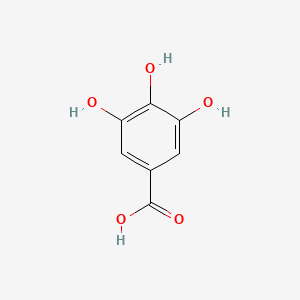

Distinguishing Between this compound and 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

It is crucial to differentiate between these two distinct molecules.

-

This compound , also known as isovanillyl alcohol, has the CAS Registry Number 4383-06-6.[1] Its molecular formula is C8H10O3, and it has a molecular weight of 154.16 g/mol .

-

3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) is a different compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol .[2][3]

The majority of recent and in-depth biological activity research has focused on DHMBA, a potent antioxidant first isolated from the Pacific oyster, Crassostrea gigas.[2]

Biological Activity of this compound

In-Depth Biological Profile of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

DHMBA has garnered significant scientific attention for its multifaceted biological activities, positioning it as a promising candidate for further therapeutic development.

Antioxidant Activity

DHMBA is a potent antioxidant that acts as a radical scavenger, effectively blocking oxidative stress in various cell types.[2] Its antioxidant properties are central to its other observed biological effects. Studies have shown that DHMBA can reduce levels of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, in the brain and hippocampus.[4]

Anti-Inflammatory Effects

DHMBA exhibits significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DHMBA treatment has been shown to repress the production of key inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[5][6]

Anticancer Activity

DHMBA has demonstrated notable anticancer effects across various cancer cell lines.

-

Glioblastoma: In human glioblastoma cells, DHMBA significantly suppresses cell proliferation, even in the presence of epidermal growth factor (EGF).[7] It also stimulates cell death by increasing the levels of caspase-3 and cleaved caspase-3.[7] Furthermore, DHMBA can inhibit the metastatic activity of glioblastoma cells, including their adhesion and migration.[7]

-

Lung Cancer: In A549 human lung cancer cells, DHMBA at concentrations of 1 or 10 µM significantly affects cell proliferation and stimulates cell death.[2]

-

Prostate Cancer: DHMBA has been shown to suppress colony formation and growth of metastatic human prostate cancer PC-3 and DU-145 cells at concentrations of 1 or 10 µM.[2]

-

Breast Cancer: In triple-negative bone metastatic human breast cancer MDA-MB-231 cells, DHMBA blocked cell growth and stimulated cell death at concentrations ranging from 0.1 to 100 μM.[8]

The anticancer mechanism of DHMBA involves the regulation of multiple signaling pathways. It has been shown to decrease the levels of cell growth promoters like PI3-kinase, Akt, MAPK, and mTOR, while increasing the levels of tumor suppressors such as p53, p21, and Rb.[5][7][8]

Neuroprotective Effects

DHMBA has shown promise as a neuroprotective agent. It can translocate to the brain after administration.[4] In animal models of aging, DHMBA administration improved working memory, reduced anxiety-like behavior, and inhibited neuronal loss.[9] Its neuroprotective effects are linked to its ability to inhibit the Nrf2-Keap1 protein-protein interaction, leading to the upregulation of antioxidant enzymes like glutathione peroxidase 4 (GPX4) and heme oxygenase 1 (HO-1).[9] Additionally, DHMBA can suppress excess glutamatergic neuron activity in the hippocampus.[10]

Quantitative Data on the Biological Activity of DHMBA

The following tables summarize the quantitative data from the cited studies.

| Cell Line | Activity | Concentration(s) | Effect | Reference |

| RAW264.7 Macrophages | Anti-proliferative | 1 µM, 10 µM | Significant effect on cell proliferation | [2] |

| A549 Lung Cancer | Anti-proliferative | 1 µM, 10 µM | Significant effect on cell proliferation | [2] |

| PC-3 Prostate Cancer | Anti-proliferative | 1 µM, 10 µM | Suppression of colony formation and growth | [2] |

| DU-145 Prostate Cancer | Anti-proliferative | 1 µM, 10 µM | Suppression of colony formation and growth | [2] |

| Human Glioblastoma | Anti-proliferative | 0.1-250 µM | Significant suppression of cell proliferation | [7] |

| MDA-MB-231 Breast Cancer | Anti-proliferative | 0.1-100 µM | Blocked cell growth | [8] |

| RAW264.7 Macrophages | Cytotoxicity | 1-1000 µM | Suppressed growth and stimulated death | [5][6] |

| 3T3-L1 Preadipocytes | Anti-adipogenic | 1, 10, or 100 μM | Inhibited lipid accumulation | [11] |

Experimental Protocols

Cell Culture and Proliferation Assays

-

Cell Lines: RAW264.7 macrophages, A549 human lung cancer cells, PC-3 and DU-145 human prostate cancer cells, human glioblastoma cells, and 3T3-L1 preadipocytes were used in the cited studies.

-

Culture Conditions: Cells were typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) or calf fetal serum (for preadipocytes) and antibiotics.

-

DHMBA Preparation: DHMBA was dissolved in 100% ethanol and stored at -20°C until use.

-

Proliferation Assessment: Cell proliferation was assessed by culturing cells in the presence of varying concentrations of DHMBA for a specified period (e.g., 3 days). Cell numbers were then determined, likely using methods such as direct cell counting or colorimetric assays (e.g., MTT, WST-1).

Anti-inflammatory Activity Assessment

-

Cell Model: Mouse macrophage RAW264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells were treated with DHMBA at various concentrations (1-1000 µM).

-

Cytokine Measurement: The production of inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 in the culture medium was measured, likely using ELISA kits.

-

Western Blotting: The levels of proteins involved in inflammatory signaling pathways (e.g., NF-κB p65, Ras, PI3K, Akt, MAPK) and cell cycle regulation (p53, p21, Rb) were determined by Western blot analysis.

In Vivo Neuroprotection Studies

-

Animal Model: Old C57BL/6J mice were used to study the effects of DHMBA on age-related neurological decline.

-

Administration: DHMBA was administered to the mice.

-

Behavioral Tests: Working memory and anxiety behavior were assessed using standard behavioral paradigms.

-

Histological and Molecular Analysis: Neuronal loss was evaluated through histological examination of brain tissue. The expression levels of cell cycle proteins (p21, p16) and proteins in the Nrf2 pathway (Nrf2, Keap1, GPX4, HO-1) were analyzed, likely using techniques such as immunohistochemistry, Western blotting, or RT-PCR.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DHMBA in Cancer Cells

Caption: DHMBA's anticancer signaling cascade.

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for in vitro anti-inflammatory assessment.

Neuroprotective Mechanism of DHMBA via Nrf2 Pathway

Caption: DHMBA's Nrf2-mediated neuroprotective pathway.

References

- 1. scbt.com [scbt.com]

- 2. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preventive Effect of 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) and Zinc, Components of the Pacific Oyster Crassostrea gigas, on Glutamatergic Neuron Activity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Marine Factor 3,5-Dihydroxy-4-methoxybenzyl Alcohol Represses Adipogenesis in Mouse 3T3-L1 Adipocytes In Vitro: Regulating Diverse Signaling Pathways [mdpi.com]

Isovanillyl Alcohol: An Examination of Potential Therapeutic Effects Amidst a Scarcity of Direct Evidence

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isovanillyl alcohol, systematically known as 3-hydroxy-4-methoxybenzyl alcohol, is a phenolic compound and a structural isomer of the more extensively studied vanillyl alcohol. While its structural similarity to compounds with known biological activities suggests potential therapeutic relevance, a comprehensive review of the scientific literature reveals a significant scarcity of direct research into its specific pharmacological effects. This technical guide aims to address the current state of knowledge regarding isovanillyl alcohol, highlighting the limited available data and, in its absence, presenting a detailed overview of the therapeutic potential of its well-researched isomer, vanillyl alcohol, as a proxy for potential areas of investigation. This guide will provide researchers and drug development professionals with a foundational understanding of the potential bioactivities of this class of compounds, with the explicit caveat that the majority of the detailed experimental data pertains to vanillyl alcohol.

Isovanillyl Alcohol: Current State of Research

Direct investigations into the therapeutic effects of isovanillyl alcohol are sparse. The available literature primarily mentions it in the following contexts:

-

Enzymatic Substrate: Isovanillyl alcohol has been identified as a substrate for certain microbial aryl-alcohol oxidases. For instance, an aryl-alcohol oxidase from Pleurotus eryngii was found to oxidize isovanillyl alcohol more efficiently than its isomer, vanillyl alcohol. Similarly, an oxidase from Coprinopsis cinerea demonstrated comparable activity on both isomers[1]. This indicates that isovanillyl alcohol can participate in biological reactions and may be metabolized in ways that could have physiological consequences.

-

Glucosides in Nature: A glycoside of isovanillyl alcohol, specifically isovanillyl alcohol-7-O-β-d-glucopyranoside, has been isolated from the leaves of Nitraria sibirica[2]. The biological activity of this specific glycoside was not detailed in the study, but its natural occurrence suggests potential roles in plant defense or as a precursor to bioactive molecules.

-

Mention in Patent Literature: A patent concerning therapeutic compositions for cancer treatment lists isovanillyl alcohol as a metabolite of isovanillin that demonstrated anticancer effects[3][4]. However, the patent does not provide specific quantitative data or detailed experimental protocols for this activity.

This limited evidence underscores a significant gap in the understanding of isovanillyl alcohol's pharmacological profile. To provide a more substantive resource, the remainder of this guide will focus on the extensively documented therapeutic effects of its structural isomer, vanillyl alcohol.

Vanillyl Alcohol: A Proxy for Potential Therapeutic Effects

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) has been the subject of numerous studies investigating its neuroprotective, anti-inflammatory, antioxidant, and anti-angiogenic properties.

Neuroprotective Effects

Vanillyl alcohol has demonstrated significant neuroprotective potential, particularly in models of Parkinson's disease and other neurodegenerative conditions. Its mechanisms of action are primarily attributed to its antioxidant and anti-apoptotic properties.

| Parameter | Cell Line/Model | Treatment/Insult | Concentration of Vanillyl Alcohol | Result | Reference |

| Cell Viability | MN9D dopaminergic cells | MPP+ (25 µM) | 1, 10, 20 µM | Dose-dependent increase in cell viability | [5][6] |

| Apoptosis | MN9D dopaminergic cells | MPP+ (25 µM) | 1, 10, 20 µM | Dose-dependent decrease in apoptotic cells | [5][6] |

| Reactive Oxygen Species (ROS) Levels | MN9D dopaminergic cells | MPP+ (25 µM) | 1, 10, 20 µM | Dose-dependent attenuation of ROS elevation | [5][6] |

| Bax/Bcl-2 Ratio | MN9D dopaminergic cells | MPP+ (25 µM) | 1, 10, 20 µM | Dose-dependent decrease in the Bax/Bcl-2 ratio | [5][6] |

| Poly (ADP-ribose) polymerase (PARP) Proteolysis | MN9D dopaminergic cells | MPP+ (25 µM) | 1, 10, 20 µM | Dose-dependent decrease in PARP cleavage | [5][6] |

| DPPH Radical Scavenging | In vitro assay | - | 0.001 - 0.062 mg/mL | IC50 = 0.006 mg/mL | [7] |

Objective: To assess the neuroprotective effect of vanillyl alcohol against MPP+-induced toxicity in dopaminergic MN9D cells.

Methodology:

-

Cell Culture: MN9D cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of vanillyl alcohol (e.g., 1, 10, 20 µM) for 4 hours.

-

Induction of Neurotoxicity: Following pre-treatment, 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, is added to the culture medium at a final concentration of 25 µM for 24 hours to induce cell death.

-

Cell Viability Assessment (MTT Assay): After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Apoptosis Analysis (Flow Cytometry): Cells are harvested, washed with phosphate-buffered saline (PBS), and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.

Caption: Vanillyl alcohol's neuroprotective mechanism against MPP+ toxicity.

Anti-inflammatory, Anti-angiogenic, and Anti-nociceptive Effects

Vanillyl alcohol has also been reported to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive properties, suggesting its potential utility in a broader range of diseases.

| Therapeutic Effect | Model | Assay | Result | Reference |

| Anti-inflammatory | Acetic acid-induced permeability in mice | Vascular permeability assay | Significant inhibition of vascular permeability | [8][9] |

| Anti-inflammatory | Carrageenan-induced air pouch in mice | Measurement of exudate and inflammatory cells | Significant reduction in inflammation | [8][9] |

| Anti-angiogenic | Chick chorioallantoic membrane (CAM) | Angiogenesis assay | Significant inhibition of angiogenesis | [8][9] |

| Anti-nociceptive | Acetic acid-induced writhing in mice | Writhing test | Significant reduction in writhing response | [8][9] |

Objective: To evaluate the anti-inflammatory effect of vanillyl alcohol on vascular permeability in mice.

Methodology:

-

Animals: Male ICR mice are used for the experiment.

-

Treatment: Mice are orally administered with vanillyl alcohol at various doses. A control group receives the vehicle.

-

Induction of Permeability: After 1 hour, Evans blue dye (10 mg/kg) is injected intravenously. Thirty minutes later, a 0.7% acetic acid solution is injected intraperitoneally to induce vascular permeability.

-

Measurement: After 30 minutes, the mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified by measuring the absorbance of the washing fluid at 620 nm. A reduction in the absorbance indicates an inhibition of vascular permeability.

Caption: Experimental workflow for evaluating vanillyl alcohol's diverse bioactivities.

Conclusion and Future Directions

The available scientific evidence strongly supports the therapeutic potential of vanillyl alcohol in several disease areas, particularly in neurodegeneration and inflammation. Its mechanisms of action, centered around antioxidant and anti-inflammatory pathways, are well-documented in preclinical models.

In stark contrast, its structural isomer, isovanillyl alcohol, remains largely unexplored. The limited data, primarily from enzymatic and patent literature, hint at potential bioactivity but lack the depth required for a thorough evaluation. This represents a significant knowledge gap and a compelling opportunity for future research.

Therefore, this technical guide serves a dual purpose: to provide a comprehensive overview of the established therapeutic effects of vanillyl alcohol for researchers in the field, and to highlight the urgent need for dedicated studies on isovanillyl alcohol. Future investigations should focus on:

-

Systematic in vitro screening of isovanillyl alcohol for antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.

-

Comparative studies directly evaluating the potency and efficacy of isovanillyl alcohol versus vanillyl alcohol to understand the impact of the positional difference of the hydroxyl and methoxy groups on biological activity.

-

Mechanistic studies to elucidate the signaling pathways modulated by isovanillyl alcohol if initial screenings prove positive.

-

In vivo studies in relevant animal models to assess the safety and efficacy of isovanillyl alcohol.

By undertaking such investigations, the scientific community can determine whether isovanillyl alcohol holds similar, or perhaps even superior, therapeutic promise to its well-characterized isomer, potentially unlocking a new avenue for drug discovery and development.

References

- 1. d-nb.info [d-nb.info]

- 2. tandfonline.com [tandfonline.com]

- 3. US9907786B2 - Therapeutic compositions containing harmine and isovanillin components, and methods of use thereof - Google Patents [patents.google.com]

- 4. US20160106722A1 - Human therapeutic agents - Google Patents [patents.google.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Vanillyl Alcohol | Apoptosis | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vanillyl alcohol - Wikipedia [en.wikipedia.org]

The Metabolic Conversion of Vanillic Acid to 3-Hydroxy-4-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid, a phenolic acid widely distributed in plants and a key intermediate in the metabolism of various aromatic compounds, undergoes several biotransformation pathways. One significant route is its reduction to 3-hydroxy-4-methoxybenzyl alcohol, also known as vanillyl alcohol. This conversion is of considerable interest due to the potential biological activities of the resulting alcohol and its role in detoxification pathways. This technical guide provides an in-depth overview of the metabolic transformation of vanillic acid to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction

This compound is a metabolite of vanillic acid, formed through the reduction of the carboxylic acid group. This biotransformation is observed in various organisms, including bacteria, fungi, and mammals. The primary enzyme responsible for this reaction is carboxylic acid reductase (CAR), an ATP and NADPH-dependent enzyme.[1][2] The metabolic fate of vanillic acid is diverse, with other pathways including oxidative decarboxylation to guaiacol and further oxidation to methoxyhydroquinone.[1][3] Understanding the quantitative aspects and the experimental methodologies to study this specific reductive pathway is crucial for applications in metabolic engineering, drug metabolism studies, and the synthesis of valuable aromatic compounds.

Quantitative Data on the Metabolism of Vanillic Acid

The conversion of vanillic acid to its metabolites, including this compound, has been quantified in various biological systems. The following tables summarize key quantitative data from published studies.

Table 1: Metabolism of Vanillic Acid in Microbial Systems

| Organism | Strain | Substrate | Product(s) & Yield/Concentration | Reference |

| Nocardia sp. | NRRL 5646 | Vanillic Acid | Guaiacol (69% yield), Vanillyl alcohol (11% yield) | [1] |

| Thermothelomyces thermophila | (Recombinant CAR) | 10 mM Vanillic Acid | Vanillin (1.4 g L⁻¹), Vanillyl alcohol (<0.7%) | [2] |

| Segniliparus rugosus | (Engineered CAR) | 100 mM Vanillic Acid | Vanillin (10.15 g L⁻¹), Vanillyl alcohol (1.11 g L⁻¹) | [4] |

Table 2: Metabolism of Vanillin (a precursor to Vanillic Acid) in Rats

| Metabolite | Percentage of Oral Dose (100 mg/kg) Excreted in 48h | Reference |

| Vanillyl alcohol | 19% | [5] |

| Vanillic acid | 47% | [5] |

| Vanillin | 7% | [5] |

| Vanilloylglycine | 10% | [5] |

| Catechol | 8% | [5] |

| 4-methylcatechol | 2% | [5] |

| Guaiacol | 0.5% | [5] |

| 4-methylguaiacol | 0.6% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of vanillic acid metabolism.

In Vitro Enzymatic Reduction of Vanillic Acid

This protocol is adapted from a study on carboxylic acid reductase from Nocardia sp.[6]

Objective: To determine the enzymatic conversion of vanillic acid to vanillin and subsequently to this compound in vitro.

Materials:

-

Purified Carboxylic Acid Reductase (CAR)

-

Vanillic acid

-

NADPH

-

ATP

-

50 mM Tris-HCl buffer (pH 7.5)

-

Ethyl acetate

-

Methanol

-

6 N HCl

-

TLC plates

-

HPLC system

Procedure:

-

Reaction Setup: Prepare a 200 ml reaction mixture in 50 mM Tris-HCl buffer (pH 7.5) containing:

-

34 mg of vanillic acid

-

59 mg of NADPH

-

110 mg of ATP

-

100 µg of purified carboxylic acid reductase (0.6 U)

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples (e.g., 3 ml for HPLC, smaller aliquots for TLC).

-

Sample Preparation for TLC:

-

Adjust the pH of the sample to 2 with 6 N HCl.

-

Extract with 1 ml of ethyl acetate.

-

Centrifuge for 1 min at 2,500 rpm.

-

Remove the organic layer, evaporate to dryness, and reconstitute in 0.5 ml of methanol.

-

-

TLC Analysis: Spot the prepared samples onto TLC plates for qualitative analysis of the reaction progress.

-

HPLC Analysis: Directly analyze the 3 ml samples for quantitative determination of vanillic acid, vanillin, and this compound.

HPLC Method for Quantification of Vanillic Acid and its Metabolites

This protocol is based on a method developed for the analysis of phenolic compounds in Vanilla planifolia.[7][8]

Objective: To separate and quantify vanillic acid, vanillin, and this compound in experimental samples.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

0.2% Acetic acid in water

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase components: ACN, methanol, and 0.2% acetic acid in water.

-

Gradient Elution: Use a gradient elution mode to achieve optimal separation. An example gradient is as follows:

-

0-10 min: 10-30% B (Methanol) in A (0.2% Acetic acid in water)

-

10-17 min: 30-80% B

-

17-17.5 min: 80% B

-

17.5-18 min: 80-10% B

-

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the eluent at a suitable wavelength, typically around 280 nm for these phenolic compounds.

-

Standard Curve: Prepare standard solutions of vanillic acid, vanillin, and this compound of known concentrations to generate a standard curve for quantification.

-

Sample Analysis: Inject the prepared samples (from the in vitro assay or other experiments) and determine the concentrations of the compounds of interest by comparing their peak areas to the standard curve.

GC-MS Analysis of Vanillic Acid and its Metabolites

This protocol provides a general workflow for the analysis of vanillic acid and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Objective: To identify and quantify vanillic acid and its metabolites, including this compound, in biological samples.

Materials:

-

GC-MS system

-

Derivatization agent (e.g., BSTFA with TMCS)

-

Ethyl acetate

-

Internal standard (e.g., a deuterated analog)

Procedure:

-

Sample Extraction:

-

Acidify the sample (e.g., urine, culture supernatant) to pH 1-2 with HCl.

-

Extract the phenolic compounds with an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS) and an internal standard.

-

Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the analytes into their more volatile trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

-

Temperature Program: An appropriate temperature gradient to separate the compounds of interest.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: A mass range suitable for detecting the molecular and fragment ions of the derivatized analytes.

-

-

-

Data Analysis:

-

Identify the compounds based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries.

-

Quantify the analytes by comparing the peak area of the target compound to the peak area of the internal standard.

-

Visualizing Metabolic and Experimental Pathways

The following diagrams, created using the DOT language, illustrate the metabolic pathway of vanillic acid and a general experimental workflow for its analysis.

Caption: Metabolic pathways of vanillic acid.

Caption: General experimental workflow for metabolite analysis.

Signaling Pathways and Biological Activity

While research on the specific signaling pathways modulated by this compound is limited, studies on the closely related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), provide some insights. DHMBA has been shown to exhibit anticancer activity by regulating multiple signaling pathways in human glioblastoma cells, including the inhibition of EGF receptor signaling, which in turn affects downstream pathways involving PI3-kinase, Akt, MAPK, and mTOR.[11] Furthermore, DHMBA has been found to repress adipogenesis by modulating pathways related to insulin signaling.[12]

Vanillic acid itself is known to have a range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic effects, which are thought to be mediated through the modulation of pathways such as PI3K/Akt, NF-κB, and AMPK.[13] It is plausible that its metabolite, this compound, may contribute to or possess its own distinct biological activities. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.

Caption: Putative signaling pathways affected by DHMBA.

Conclusion

The reduction of vanillic acid to this compound represents a key metabolic pathway with implications for both fundamental and applied research. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation in this area. The presented methodologies for enzymatic assays and analytical chemistry, combined with the quantitative data, offer a solid foundation for researchers aiming to explore the biocatalytic production of vanillyl alcohol, understand its role in metabolic networks, and investigate its potential pharmacological effects. Future studies should focus on elucidating the specific enzyme kinetics in various organisms, exploring the full range of biological activities of this compound, and mapping its interactions with cellular signaling pathways.

References

- 1. Biocatalytic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of carboxylic acid reductase (CAR) from Thermothelomyces thermophila and its evaluation for vanillin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Engineering the activity and thermostability of a carboxylic acid reductase in the conversion of vanillic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Synthesis of 3-Hydroxy-4-methoxybenzyl Alcohol from Isovanillin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-hydroxy-4-methoxybenzyl alcohol from isovanillin via chemical reduction. The primary method detailed is the reduction of the aldehyde functional group of isovanillin using sodium borohydride, a mild and selective reducing agent. An alternative method, catalytic transfer hydrogenation, is also discussed. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and a structural isomer of vanillin.[1] It serves as a versatile starting material in organic synthesis. The reduction of the aldehyde group in isovanillin to a primary alcohol yields this compound (also known as isovanillyl alcohol). This transformation is a fundamental step in the synthesis of more complex molecules, including potential drug candidates. The resulting alcohol can undergo further functionalization, making it a key building block in medicinal chemistry and materials science. Common methods for this reduction include the use of metal hydrides, such as sodium borohydride, or catalytic hydrogenation.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the synthesis of this compound from isovanillin. The data for the sodium borohydride reduction is adapted from established protocols for the analogous reduction of vanillin, given the chemical similarity of the isomers.

| Parameter | Sodium Borohydride Reduction | Catalytic Transfer Hydrogenation |

| Starting Material | Isovanillin | Isovanillin |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Formic Acid / Isopropanol |

| Catalyst | None required | e.g., Pd/Fe@N/C, Ni₂P-based catalysts |

| Solvent | Methanol, Ethanol, or aqueous NaOH | Ethyl acetate, Cyclohexane, Ethanol |

| Reaction Temperature | 0°C to Room Temperature | 80°C - 180°C |

| Reaction Time | 30 minutes - 1 hour | 3 - 5 hours |

| Typical Yield | >90% (estimated) | 85-95% |

| Work-up Procedure | Acidic quench, extraction | Filtration, solvent evaporation |

Experimental Protocols

Method 1: Reduction of Isovanillin with Sodium Borohydride

This protocol describes the reduction of isovanillin to this compound using sodium borohydride. The procedure is adapted from well-established methods for the reduction of aromatic aldehydes.

Materials:

-

Isovanillin (C₈H₈O₃, MW: 152.15 g/mol )

-

Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution of Isovanillin: In a 100 mL round-bottom flask, dissolve 5.0 g (32.8 mmol) of isovanillin in 50 mL of methanol. Stir the mixture at room temperature until the isovanillin is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.

-

Addition of Sodium Borohydride: While maintaining the temperature at 0-5°C, slowly add 1.5 g (39.6 mmol) of sodium borohydride to the solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Slowly and carefully add 1 M hydrochloric acid dropwise to the reaction mixture to neutralize the excess sodium borohydride and the borate esters formed. Continue adding acid until the evolution of gas ceases and the pH of the solution is acidic (pH ~2-3).

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford a white crystalline solid. The melting point of pure this compound is reported to be 135-137°C.[2]

Method 2: Catalytic Transfer Hydrogenation of Isovanillin

Catalytic transfer hydrogenation offers an alternative to metal hydride reagents, often using a hydrogen donor like formic acid or isopropanol in the presence of a metal catalyst.[3][4]

Materials:

-

Isovanillin

-

Hydrogen donor (e.g., formic acid, isopropanol)

-

Catalyst (e.g., Palladium on Carbon (Pd/C), Nickel-based catalyst)

-

Solvent (e.g., ethyl acetate, ethanol)

-

Reaction vessel suitable for heating under an inert atmosphere

-

Filtration apparatus

General Procedure:

-

Reaction Setup: In a reaction vessel, combine isovanillin, the chosen solvent, the hydrogen donor, and the catalyst.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to the desired temperature (typically between 80°C and 180°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Removal: Remove the catalyst by filtration through a pad of celite.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations